![molecular formula C7H10N2O B098279 6-Propylpyrimidin-4-ol CAS No. 16353-07-4](/img/structure/B98279.png)
6-Propylpyrimidin-4-ol
Overview
Description
6-Propylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives. It is a heterocyclic compound that consists of a pyrimidine ring with a hydroxyl group and a propyl group attached to it. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Proteomics Research
“6-Propylpyrimidin-4-ol” and its derivatives such as “2-(Methylthio)-6-propylpyrimidin-4-ol” and “2-Amino-6-propylpyrimidin-4-ol” are used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions. The term proteomics was first coined in 1997 to make an analogy with genomics, the study of the genes.
Anticancer Activity
Pyrazolo [3,4-d]pyrimidin-4-ol derivatives, which can be synthesized from “this compound”, have shown promising anticancer activity . In a study, new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles were synthesized and tested for their in-vitro anticancer activity against various cancer cell lines . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds showed activity against renal cancer cell lines .
Mechanism of Action
Mode of Action
6-Propylpyrimidin-4-ol interacts with its targets by acting as an inhibitor This means it binds to these enzymes and reduces their activity
Biochemical Pathways
The inhibition of DIO1 and TPO by this compound affects the thyroid hormone metabolism pathway . This can lead to downstream effects such as altered metabolic rate, growth, and development.
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of DIO1 and TPO. By inhibiting these enzymes, it can disrupt the normal synthesis and metabolism of thyroid hormones, leading to changes in metabolic rate, growth, and development . .
properties
IUPAC Name |
4-propyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFOXWFPCYCCJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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